4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline
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Overview
Description
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its multiple benzothiazole units and an aniline group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline, can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling: This involves the reaction of aniline derivatives with diazonium salts to form azo compounds, which can then be cyclized to form benzothiazoles.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base, leading to the formation of benzothiazole derivatives.
Biginelli Reaction: A multi-component reaction that combines urea, aldehydes, and β-keto esters to form benzothiazole derivatives.
Microwave Irradiation: This method accelerates the reaction rates and can be used to synthesize benzothiazole derivatives efficiently.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors are employed to produce these compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)-6-methylbenzothiazole: A similar compound with a single benzothiazole unit and an aniline group.
4-(6-methylbenzothiazol-2-yl)aniline: Another related compound with a simpler structure.
Uniqueness
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline is unique due to its multiple benzothiazole units, which may confer enhanced biological activity and specificity compared to simpler benzothiazole derivatives .
Properties
CAS No. |
73302-00-8 |
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Molecular Formula |
C28H18N4S3 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline |
InChI |
InChI=1S/C28H18N4S3/c1-15-2-9-20-23(12-15)33-27(31-20)17-6-11-22-25(14-17)35-28(32-22)18-5-10-21-24(13-18)34-26(30-21)16-3-7-19(29)8-4-16/h2-14H,29H2,1H3 |
InChI Key |
GEPCUGWTRJLRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N |
Origin of Product |
United States |
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